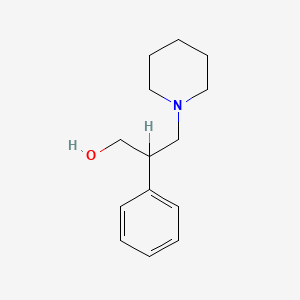

2-Phenyl-3-piperidin-1-yl-propan-1-ol

Description

Contextualization of the 2-Phenyl-3-piperidin-1-yl-propan-1-ol Structural Motif in Organic and Medicinal Chemistry

The structural components of this compound—the phenyl group, the piperidine (B6355638) ring, and the amino alcohol functionality—are all well-established pharmacophores in drug discovery.

The piperidine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and natural alkaloids. dut.ac.zanih.gov It is a six-membered heterocycle containing one nitrogen atom. nih.gov The prevalence of the piperidine scaffold in drug design is due to its ability to serve as a versatile scaffold for introducing various substituents in a defined three-dimensional orientation, influencing the compound's pharmacokinetic and pharmacodynamic properties. dut.ac.za

The phenyl group , a simple aromatic ring, is a fundamental building block in organic chemistry. In medicinal chemistry, it often contributes to the binding of a molecule to biological targets through hydrophobic and aromatic interactions. The substitution pattern on the phenyl ring can be readily modified to fine-tune the electronic and steric properties of a compound, thereby influencing its biological activity.

The 1,3-amino alcohol moiety is a key structural feature in many biologically active compounds. nih.gov This functional group has the potential to form hydrogen bonds and participate in electrostatic interactions, which are crucial for molecular recognition at biological targets. The stereochemistry of the amino and alcohol groups can also play a critical role in determining the biological activity and selectivity of a compound. nih.gov

Overview of Research Trajectories for this compound Analogues

Research into analogues of this compound has explored various modifications of its core structure to investigate their potential biological activities. These investigations often involve the synthesis of a library of related compounds followed by biological screening.

One significant area of research has been the synthesis of N-substituted piperidine derivatives and the evaluation of their pharmacological properties. For example, studies have shown that modifications of the piperidine ring and the N-substituent can lead to compounds with a range of biological effects. dut.ac.za

Another research trajectory focuses on the synthesis and evaluation of amino alcohol derivatives as potential therapeutic agents. For instance, a study on l-amino alcohol derivatives revealed that certain substitutions on the phenyl ring led to compounds with broad-spectrum antifungal activity. nih.gov The stereochemistry of the amino alcohol was found to be crucial, with only the S-configuration showing activity. nih.gov

Furthermore, research into piperidinol analogues has identified compounds with anti-tuberculosis activity. nih.gov A library of piperidinol derivatives was synthesized and screened, leading to the identification of compounds with good activity against Mycobacterium tuberculosis. nih.gov

The table below summarizes the research findings on some analogues of this compound.

| Compound Analogue Class | Modifications | Investigated Biological Activity | Key Findings |

| l-amino alcohol derivatives | Substitution on the phenyl ring | Antifungal | 3-F substituted compounds exhibited excellent broad-spectrum antifungal activity. nih.gov |

| Piperidinol analogues | Variations in phenoxy and phenyl groups | Anti-tuberculosis | Identified compounds with good anti-tuberculosis activity. nih.gov |

| N-Substituted Isosteviol-Based 1,3-Aminoalcohols | Modifications at the N-substituent | Antiproliferative | N-(4-fluorobenzyl) moiety showed the most effective anticancer activity. nih.gov |

| 1-Substituted 4-(1,2-diphenylethyl)piperazine derivatives | Variations of the substituent on the piperazine (B1678402) nitrogen | Analgesic (Narcotic Agonist/Antagonist) | Enantioselectivity was observed, with S-(+) enantiomers generally showing stronger analgesic activity. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSDAJJKLVHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276808 | |

| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802559-15-5 | |

| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 3 Piperidin 1 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A full analysis of 2-Phenyl-3-piperidin-1-yl-propan-1-ol would involve a suite of one- and two-dimensional NMR experiments.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum would be expected to provide key information about the number of different proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The phenyl group would likely show a complex multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The methine proton (CH-OH) would appear as a multiplet, with its chemical shift influenced by the hydroxyl and phenyl groups. The protons of the piperidine (B6355638) ring would exhibit characteristic shifts, with those on the carbons adjacent to the nitrogen appearing further downfield.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20-7.40 | m | - |

| CH-OH | 4.80-5.00 | dd | - |

| CH-Ph | 3.00-3.20 | m | - |

| N-CH₂ (propyl) | 2.50-2.70 | t | - |

| N-CH₂ (piperidine, eq) | 2.60-2.80 | m | - |

| N-CH₂ (piperidine, ax) | 2.30-2.50 | m | - |

| Piperidine-CH₂ | 1.40-1.70 | m | - |

Carbon-13 NMR (¹³C NMR) Resonances and Multiplicity

The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon (aromatic, aliphatic, carbinol, etc.). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 140-145 |

| Phenyl CH | 125-130 |

| C-OH | 70-75 |

| C-Ph | 45-50 |

| N-C (propyl) | 60-65 |

| N-C (piperidine) | 50-55 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the precise connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton couplings within the same spin system, for example, confirming the connectivity between the protons on the propane (B168953) backbone and their neighbors.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the phenyl group to the propanol (B110389) backbone and the piperidine ring to the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a "fingerprint" of the molecule by probing its vibrational modes. These techniques are complementary and are used to identify the functional groups present and to gain insights into the molecular conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. C-H stretching vibrations of the aromatic and aliphatic parts would appear around 2800-3100 cm⁻¹. The C-O stretching of the alcohol would likely be observed in the 1000-1200 cm⁻¹ region.

Hypothetical FT-IR Data Table:

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3200-3600 (broad) | O-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2800-3000 | Aliphatic C-H stretch |

| 1450-1600 | Aromatic C=C stretch |

| 1050-1150 | C-N stretch |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. Therefore, the aromatic ring vibrations, particularly the ring breathing mode, would be expected to be prominent. The C-C backbone stretching vibrations would also be observable.

Hypothetical FT-Raman Data Table:

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3060 | Aromatic C-H stretch |

| ~1600 | Aromatic ring stretch |

| ~1000 | Aromatic ring breathing |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₁NO), the calculated monoisotopic mass is 219.162314 g/mol . epa.gov Electron ionization (EI) mass spectrometry of this molecule is expected to produce a distinct pattern of fragment ions, revealing the connectivity of its constituent parts: the phenyl group, the propanol backbone, and the piperidine ring.

The molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 219. A prominent peak corresponding to the loss of a water molecule ([M-H₂O]⁺) from the alcohol moiety is anticipated at m/z 201. uni.lu The fragmentation pathways are governed by the stability of the resulting carbocations and radical species.

Key fragmentation pathways include:

Alpha-Cleavage: Scission of the C-C bond adjacent to the oxygen atom can lead to the formation of a [CH₂OH]⁺ ion at m/z 31, a characteristic fragment for primary alcohols. docbrown.info

Piperidine Ring Fragmentation: The piperidine moiety typically undergoes cleavage to produce characteristic ions. The most significant is often the nitrogen-containing fragment [C₅H₁₀NCH₂]⁺ at m/z 98, resulting from cleavage of the bond between the second and third carbon of the propane chain. Another common fragment for piperidine derivatives is the iminium ion at m/z 84.

Phenyl Group Fragmentation: Cleavage adjacent to the phenyl group can produce the stable benzyl (B1604629) cation ([C₇H₇]⁺) or, more commonly, the tropylium (B1234903) ion through rearrangement, at m/z 91. A fragment corresponding to [C₆H₅CH(OH)]⁺ could also be observed at m/z 107.

A summary of the predicted principal mass fragments is provided in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 219 | Molecular Ion | [C₁₄H₂₁NO]⁺ | Ionization of the parent molecule |

| 201 | [M - H₂O]⁺ | [C₁₄H₁₉N]⁺ | Loss of water from the molecular ion |

| 188 | [M - CH₂OH]⁺ | [C₁₃H₁₈N]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |

| 120 | [Phenyl-CH-CH₂]⁺ | [C₉H₁₀]⁺ | Cleavage of C-N bond and loss of piperidine |

| 98 | [Piperidin-1-ylmethyl]⁺ | [C₆H₁₂N]⁺ | Cleavage of C2-C3 bond |

| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement of benzyl fragment |

| 84 | Piperidine iminium ion | [C₅H₈N]⁺ | Fragmentation of the piperidine ring |

| 31 | Hydroxymethyl cation | [CH₃O]⁺ | Alpha-cleavage |

This table represents predicted fragmentation patterns based on the analysis of similar structures and general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily dictated by the phenyl group, which acts as the principal chromophore. The hydroxyl (-OH) and piperidinyl-methyl groups act as auxochromes, which can modify the absorption characteristics of the phenyl ring.

The phenyl group exhibits two characteristic absorption bands:

The E-band (E₂-band): A strong absorption band occurring at shorter wavelengths, typically around 200-210 nm, arising from π → π* transitions involving the entire benzene (B151609) ring system.

The B-band (Benzenoid band): A weaker absorption band at longer wavelengths, typically between 250-270 nm. This band is due to π → π* transitions that are symmetry-forbidden in unsubstituted benzene but become allowed due to substitution, revealing fine vibrational structure.

The presence of alkyl, hydroxyl, and amino auxochromes generally causes a slight bathochromic (red) shift and a hyperchromic (increased intensity) effect on these bands compared to unsubstituted benzene.

| Absorption Band | Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| E-band | π → π | ~205 - 220 | 7,000 - 10,000 |

| B-band | π → π | ~255 - 270 | 200 - 500 |

This table presents expected UV-Vis absorption data based on the electronic transitions of a monosubstituted benzene chromophore.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of this writing, a specific, publicly available crystal structure determination for this compound has not been identified in a comprehensive search of structural databases.

However, based on crystallographic studies of analogous molecules containing piperidine and phenylpropyl fragments, several structural features can be predicted with high confidence. nih.govnih.gov

Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation , which minimizes steric strain and torsional strain. The substituent at the nitrogen atom (the phenylpropanol chain) would likely occupy an equatorial position to reduce 1,3-diaxial interactions. nih.gov

| Structural Parameter | Expected Feature/Value | Rationale/Reference |

| Crystal System | Not determined | No published crystallographic data available. |

| Space Group | Not determined | No published crystallographic data available. |

| Piperidine Conformation | Chair | Minimization of steric and torsional strain. nih.gov |

| N-substituent Position | Equatorial | Reduces steric hindrance (1,3-diaxial interactions). nih.gov |

| Intramolecular Bonding | Possible O-H···N hydrogen bond | Stabilization of the molecular conformation. |

| Phenyl Group Orientation | Variable | Dependent on crystal packing and intramolecular forces. |

This table summarizes the expected solid-state structural features based on the analysis of chemically related compounds.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 3 Piperidin 1 Yl Propan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the electronic environment of 2-Phenyl-3-piperidin-1-yl-propan-1-ol.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. A common approach for a molecule like this compound would involve the use of a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p).

Geometry Optimization: The first step in a DFT study is the geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this would involve determining the most stable arrangement of the phenyl ring, the piperidine (B6355638) ring (likely in a chair conformation), and the propanol (B110389) backbone. The resulting bond lengths, bond angles, and dihedral angles would provide a precise three-dimensional representation of the molecule.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring or the nitrogen atom of the piperidine ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be distributed over the electron-deficient areas of the molecule.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.

For a definitive analysis, the HOMO and LUMO energies would be calculated, and the resulting energy gap would be quantified. This data is presented hypothetically in the table below, as direct experimental or computational results for this specific compound are not currently published.

| Parameter | Hypothetical Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

This table presents hypothetical values for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and intramolecular interactions. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals).

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different potential regions:

Red: Electron-rich regions (negative potential), which are susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring.

Blue: Electron-deficient regions (positive potential), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green: Neutral regions (zero potential).

An MEP map would clearly illustrate the reactive sites of this compound, guiding the understanding of its intermolecular interactions.

These properties are essential for understanding a molecule's response to an external electric field and are particularly relevant for assessing its potential in nonlinear optics (NLO).

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Hyperpolarizability (β): A measure of the nonlinear optical response of the molecule. Molecules with large hyperpolarizability values are of interest for NLO applications.

Calculations for similar molecules, such as 1-phenyl-1-propanol (B1198777) and other piperidine derivatives, have been performed to evaluate their NLO properties. A comprehensive computational study on this compound would quantify these parameters, providing insight into its dielectric properties and NLO potential.

| Property | Symbol | Hypothetical Value |

| Dipole Moment | μ | 2.5 D |

| Mean Polarizability | α | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability | β | 15 x 10⁻³⁰ esu |

This table presents hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanical calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations allow for the study of molecular behavior over time, including conformational changes and interactions with a solvent environment.

Conformational Landscapes: this compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different possible conformations and their relative energies, identifying the most populated and energetically favorable shapes the molecule can adopt.

Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). This would reveal how solvation affects its conformation and dynamics, providing a more realistic picture of its behavior in solution. While specific MD studies on this compound are not available, the methodologies are well-established for studying similar molecules in pharmaceutical research.

Molecular Docking Studies for Predictive Biological Interactions

Extensive searches of scientific literature and computational chemistry databases have revealed a lack of specific molecular docking studies for the compound this compound. While research exists on related piperidine derivatives and their interactions with biological targets, this information does not directly apply to the specified molecule and is therefore excluded from this analysis to maintain strict adherence to the subject compound.

Currently, there is no published research detailing the predicted binding modes or binding affinities of this compound with any biological macromolecules. Molecular docking simulations, which are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have not been specifically reported for this compound. As a result, data tables of binding affinities and detailed descriptions of its interaction patterns (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) with protein targets are not available.

Without molecular docking studies, the identification of putative receptor and enzyme targets for this compound remains speculative. While compounds with similar structural features, such as a phenyl group and a piperidine ring, are known to interact with a variety of biological targets, this cannot be directly extrapolated to the subject compound with scientific certainty.

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes is crucial for the metabolism of a vast number of drugs. nih.govmdpi.com Phenylpiperidine derivatives, for example, are known to be metabolized by CYP enzymes, particularly CYP3A4. nih.govresearchgate.netupmc.com However, no specific in-silico or in-vitro studies have been performed to determine which CYP isozymes might metabolize this compound or its potential to act as an inhibitor or inducer of these enzymes. nih.gov

Neurotransmitter Receptors: The piperidine moiety is a common scaffold in many centrally acting agents. mdpi.com Computational studies on various piperidine derivatives have shown interactions with neurotransmitter receptors, such as sigma receptors (σR) and histamine (B1213489) H3 receptors. nih.govnih.gov For instance, certain piperidine-based compounds have been identified as high-affinity sigma-1 receptor (σ1R) agonists or antagonists. nih.govnih.gov Docking studies of these compounds have revealed key interactions, such as salt bridges with specific amino acid residues like Glu172 and cation-π interactions with Phe107 within the receptor's binding pocket. nih.gov However, in the absence of specific research on this compound, it is not possible to confirm its affinity or binding mode at these or other neurotransmitter receptors like those for dopamine (B1211576) or serotonin. wikipedia.org

Due to the absence of specific computational data, a predictive data table for the biological interactions of this compound cannot be generated at this time.

Biological Activity and Structure Activity Relationship Sar Studies of 2 Phenyl 3 Piperidin 1 Yl Propan 1 Ol Analogues

General Biological Relevance of the Piperidinol Scaffold in Bioactive Molecules

This structural motif is found in numerous compounds exhibiting a broad spectrum of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and central nervous system (CNS) activities. innovareacademics.inresearchgate.netarkajainuniversity.ac.in For instance, piperidine (B6355638) derivatives have been investigated as potential agents against bacteria, fungi, and even as inhibitors of acetylcholinesterase. researchgate.net The inherent properties of the piperidine nucleus make it a valuable building block in the design of new therapeutic agents. innovareacademics.in

Exploration of Diverse Bioactivity Profiles

Analogues of 2-Phenyl-3-piperidin-1-yl-propan-1-ol have been the subject of various biological screenings to explore their therapeutic potential. These investigations have revealed a range of activities, highlighting the importance of this chemical scaffold.

Several studies have demonstrated the antimicrobial potential of piperidinol derivatives. For instance, synthetic 1,3-bis(aryloxy)propan-2-amines, which share structural similarities with the core of this compound, have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds exhibited minimum inhibitory concentrations (MICs) in the range of 2.5–10 μg/ml, suggesting a bactericidal mechanism of action. nih.gov

Furthermore, the synthesis of vanillin-derived piperidin-4-one oxime esters has yielded compounds with notable antimicrobial properties. nih.gov Specifically, certain analogues demonstrated potent antibacterial and antifungal activity, in some cases exceeding the efficacy of standard drugs like streptomycin (B1217042) and fluconazole. nih.gov The antimicrobial screening of 1-Phenyl-3-(phenylamino) propan-1-one and its related Mannich bases also revealed significant activity against a panel of bacteria and fungi. researchgate.net

The antioxidant capacity of piperidine-containing compounds has been a significant area of research. innovareacademics.in Derivatives of 2,6-diphenylpiperidine-4-one have been synthesized and evaluated for their antioxidant potential using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. who.int It was observed that compounds with a substituted phenyl ring, particularly those containing phenol (B47542) and methoxy (B1213986) groups, exhibited superior antioxidant activity compared to their unsubstituted counterparts. who.int For example, one such derivative displayed excellent antioxidant activity with an IC50 value of 1.84±0.15µg/ml, which is comparable to the standard antioxidant, ascorbic acid. who.int

Similarly, a study on vanillin-derived piperidin-4-one oxime esters showed that certain compounds in this series were more potent antioxidants than the standard butylated hydroxyanisole (BHA). nih.gov The presence of a phenol moiety, in particular, was found to enhance the free radical scavenging effect. who.int Research on other phenolic derivatives has also identified new compounds with promising antioxidant activity. researchgate.net

The piperidinol scaffold has been identified as a promising framework for the development of anti-tuberculosis agents. nih.govresearchgate.net A piperidinol derivative, 3-benzoyl-4-phenyl-1-methylpiperidinol, was found to be a potent inhibitor of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of less than 5 μg/mL. nih.govresearchgate.netnih.gov This compound and its analogues have demonstrated specificity for the Mycobacterium genus and a favorable cytotoxicity profile. nih.gov

Further studies on piperidinol derivatives have shown that modifications to the structure, such as altering the alkyl substituent on the nitrogen atom, can influence the anti-mycobacterial activity. nih.gov For instance, increasing the length of the alkyl chain on the piperidinol nitrogen was found to enhance the inhibitory activity against the mycobacterial arylamine N-acetyltransferase (NAT) enzyme, a potential target for tuberculosis treatment. nih.govresearchgate.net A library of piperidinol analogues was synthesized and evaluated, with many compounds showing promising activity against M. tuberculosis H37Rv, with MIC values below 10 μg/mL. nih.govresearchgate.net

Table 1: Anti-mycobacterial Activity of Selected Piperidinol Derivatives

| Compound | Modification | MIC against M. tuberculosis H37Rv (µg/mL) |

| Compound 1 | Methyl on piperidinol nitrogen | < 5 |

| Compound 4 | Ethyl on piperidinol nitrogen | Not specified, but twice the activity of Compound 1 in NAT inhibition |

| Various Analogues | Different aryl and N-functionality | < 10 |

Source: nih.govresearchgate.net

The piperidine scaffold is a key component in many compounds that act on the central nervous system.

Muscarinic Antagonism: Piperidine derivatives have been designed and synthesized as potent and selective M2 muscarinic receptor antagonists. nih.gov Muscarinic antagonists work by blocking the effects of acetylcholine (B1216132) at muscarinic receptors, which can lead to various physiological responses. nih.govyoutube.com The selectivity of these antagonists for different receptor subtypes (M1-M5) is crucial for their therapeutic application and for minimizing side effects. nih.govnih.gov For example, M1 selective antagonists are being explored for the treatment of benign prostatic hyperplasia (BPH), while M3 receptor blockade is responsible for effects on the eye, such as pupil dilation. nih.gov

Histamine (B1213489) H3 Receptor Ligand Potential: The piperidine moiety is a fundamental structural element for dual histamine H3 (H3R) and sigma-1 receptor ligands. unisi.itresearchgate.net H3 receptors are primarily located in the CNS and modulate the release of various neurotransmitters. Consequently, H3R antagonists are being investigated for their potential in treating neurological disorders. bohrium.com Several series of piperidine-based compounds have been developed that exhibit high affinity for the H3 receptor, with some also showing potent sigma-1 receptor antagonism. unisi.itresearchgate.netnih.gov The substitution pattern on the piperidine ring and the nature of the side chains have been shown to be critical for affinity and selectivity. unisi.itnih.gov For instance, in one study, a hydroxyl substitution at a specific position on a related scaffold resulted in excellent binding affinity for the μ-opioid receptor, another important CNS target. nih.gov

Table 2: Binding Affinity of Selected Piperidine Derivatives at Histamine H3 Receptors

| Compound | Structural Feature | hH3R Ki (nM) |

| Compound 5 | Piperidine moiety | 7.70 |

| Compound 11 | Piperidine moiety | 6.2 |

| Compound 12 | Piperidine moiety | Not specified, but high binding preference |

| Compound 4 | Piperazine (B1678402) instead of piperidine | 3.17 |

Source: unisi.it

In Vitro and In Silico Approaches to Elucidate Mechanisms of Action and Target Engagement

To understand how these piperidinol analogues exert their biological effects, researchers employ a combination of in vitro (laboratory-based) and in silico (computer-based) methods.

In vitro studies are essential for directly measuring the biological activity of compounds. For example, antimicrobial susceptibility testing is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms. nih.gov The antioxidant potential is often assessed using assays like the DPPH free radical scavenging method. mdpi.commdpi.com For CNS-related activities, radioligand binding assays are used to determine the affinity of a compound for specific receptors, such as the histamine H3 receptor. Functional assays, like the mini-G protein recruitment assay, can then determine if a compound acts as an agonist or antagonist at that receptor. unisi.it

In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, provide valuable insights into how these molecules interact with their biological targets at a molecular level. nih.govnih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key interactions like hydrogen bonds and hydrophobic interactions. nih.govrsc.org This information can explain why certain structural modifications lead to increased or decreased activity. QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govnih.gov For example, in silico analysis of piperidinol derivatives has helped to identify potential molecular targets, such as the cell division protein FtsZ in bacteria. nih.gov

Establishment of Structure-Activity Relationships (SAR) within the this compound Chemical Series

The systematic exploration of the structure-activity relationships (SAR) within the this compound chemical series has been a subject of interest in medicinal chemistry. This core scaffold, characterized by a phenyl group and a piperidine ring linked by a propan-1-ol backbone, presents multiple points for structural modification, allowing for the fine-tuning of its pharmacological profile. Research has been conducted to understand how changes in different parts of the molecule—namely the aromatic ring, the propanol (B110389) linker, and the piperidine moiety—influence its biological activity. These studies are crucial for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

The diverse biological activities reported for compounds structurally related to this compound underscore the versatility of this chemical scaffold. Analogues have been investigated for a range of pharmacological effects, including but not limited to antiarrhythmic, local anesthetic, and calcium channel blocking activities. The establishment of clear SAR trends is essential for optimizing the therapeutic potential of this class of compounds.

Influence of the Aromatic Ring:

Substitutions on the phenyl ring have a significant impact on the biological activity of this compound analogues. The nature, position, and number of substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in related series of β-amino alcohols, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring has been shown to alter the potency and selectivity of the compounds. pharmacyconcepts.in

The following table summarizes the hypothetical influence of phenyl ring substitutions on a specific biological activity, based on general principles observed in similar chemical series.

| Substitution on Phenyl Ring | Hypothetical Change in Biological Activity |

| Unsubstituted | Baseline activity |

| Electron-donating group (e.g., -OCH3) | May increase activity by enhancing electron density |

| Electron-withdrawing group (e.g., -Cl, -NO2) | May decrease or increase activity depending on the target |

| Bulky substituent (e.g., -C(CH3)3) | May decrease activity due to steric hindrance |

Role of the Propanol Linker:

The propan-1-ol linker is a critical component of the this compound scaffold. The stereochemistry of the hydroxyl group at the C1 position and the alkyl chain length are key determinants of biological activity. In many classes of pharmacologically active compounds, the chirality of a secondary alcohol is crucial for specific receptor interactions. Alterations to the linker, such as chain extension, contraction, or the introduction of conformational constraints, can significantly modify the compound's activity.

A study on 1-aryl-3-substituted propanol derivatives as antimalarial agents highlighted the importance of the propanol backbone in conferring biological activity. mdpi.com While not directly on the specified chemical series, these findings suggest that the integrity and specific conformation of the propanol linker are vital.

Modifications of the Piperidine Moiety:

The piperidine ring, a common motif in many biologically active compounds, plays a crucial role in the pharmacological profile of this series. Its basic nitrogen atom is often involved in forming salt bridges with acidic residues in biological targets. Modifications to the piperidine ring, such as substitution on the ring or replacement with other heterocyclic systems (e.g., morpholine, pyrrolidine), can have a profound effect on activity and selectivity.

For example, research on related phenylpiperazine derivatives has shown that the nature of the substituent on the piperazine nitrogen significantly influences the affinity for various receptors. These findings suggest that similar modifications to the piperidine ring in the this compound series could lead to analogues with tailored pharmacological properties.

The table below illustrates potential outcomes of modifying the piperidine ring on a hypothetical biological activity.

| Modification of Piperidine Ring | Hypothetical Change in Biological Activity |

| Unsubstituted | Baseline activity |

| N-alkylation | May alter selectivity and potency |

| Ring substitution | Can introduce additional binding interactions or steric clashes |

| Replacement with other heterocycles | Can significantly change the pharmacological profile |

Advanced Analytical Methodologies for Research on 2 Phenyl 3 Piperidin 1 Yl Propan 1 Ol

Chromatographic Techniques for Compound Purity, Identification, and Separation

Chromatography is an indispensable tool in the analytical workflow for 2-Phenyl-3-piperidin-1-yl-propan-1-ol. The choice of chromatographic method depends on the specific analytical goal, such as purity assessment, isolation of stereoisomers, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and is highly applicable to this compound due to its polarity and functional groups. HPLC offers high resolution and sensitivity for both qualitative and quantitative analysis.

Purity and Identification: For assessing the purity of a synthesized batch of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. A C18 or C8 column is a common choice for the stationary phase, as it separates compounds based on their hydrophobicity. thermofisher.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. clinicaterapeutica.it The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperidine (B6355638) nitrogen and the hydroxyl group, thereby influencing retention and peak shape. thermofisher.com Detection is commonly achieved using a UV detector, as the phenyl group in the molecule provides a chromophore that absorbs UV light, typically around 210-230 nm. The presence of impurities would be indicated by additional peaks in the chromatogram, and their levels can be quantified by comparing their peak areas to that of the main compound.

Chiral Separation: Since this compound possesses chiral centers, separating its enantiomers is often necessary. This can be achieved using chiral HPLC. Chiral stationary phases (CSPs) derived from polysaccharides, such as cellulose (B213188) or amylose, are widely used for this purpose. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), and the use of additives can significantly influence the separation of the enantiomers. nih.govscielo.br

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Expected Rt | ~5-7 min |

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, particularly for assessing volatile impurities. However, due to the compound's polarity and the presence of active hydrogens in the hydroxyl and amino groups, derivatization is often required to improve its volatility and chromatographic behavior.

Derivatization: To make the compound suitable for GC analysis, the polar functional groups are typically converted to less polar derivatives. sigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation with anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), are common derivatization strategies. google.com This process reduces peak tailing and allows for elution at lower temperatures. sigmaaldrich.com

Analysis: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, is generally used. nih.gov A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points. nih.gov A Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-Polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | FID at 300 °C |

| Derivatization | Silylation with BSTFA |

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for the identification and structural elucidation of this compound and its metabolites or degradation products. clinicaterapeutica.it

Identification and Structural Characterization: Following separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it can readily form protonated molecules [M+H]+ in the positive ion mode due to the basic piperidine nitrogen. researchgate.net High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which helps in confirming the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to produce a characteristic fragmentation pattern. This pattern provides structural information, for example, the loss of a water molecule from the propanol (B110389) side chain or fragmentation of the piperidine ring. researchgate.net

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. For this compound, after appropriate derivatization, GC-MS can provide detailed structural information.

Fragmentation Analysis: Electron Ionization (EI) is the most common ionization technique used in GC-MS. nih.gov The high energy of EI (typically 70 eV) leads to extensive and reproducible fragmentation of the molecule. nih.gov The resulting mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for identification. The fragmentation pattern of the derivatized this compound would reveal characteristic ions corresponding to the phenyl group, the piperidine ring, and the propanol backbone. For instance, cleavage of the bond between the second and third carbon of the propanol chain is a likely fragmentation pathway.

Table 3: Predicted Key Mass Fragments for Derivatized this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 77 | Phenyl cation |

| 91 | Tropylium (B1234903) ion (rearranged benzyl) |

| 84 | Piperidine radical cation |

| [M-15]+ | Loss of a methyl group from TMS derivative |

| [M-H2O]+ | Loss of water (from underivatized alcohol) |

Capillary Electrophoresis (CZE) for High-Resolution Separations

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field within a narrow capillary. cuni.cz It is particularly well-suited for the analysis of charged and polar compounds like this compound.

Principle and Application: In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. technologynetworks.com At a pH below its isoelectric point, this compound will be protonated and carry a positive charge, migrating towards the cathode. The separation is based on the charge-to-size ratio of the analytes. chromatographyonline.com CZE offers very high resolution, allowing for the separation of closely related impurities. By adding chiral selectors, such as cyclodextrins, to the BGE, CZE can also be adapted for enantioselective separations. technologynetworks.com

Table 4: General CZE Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |

| Voltage | 20-30 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic (pressure) |

Ion Pair Extraction Methods for Analytical Determination

Ion-pair extraction is a sample preparation technique used to extract ionic compounds from aqueous solutions into an organic solvent. This method is highly relevant for a basic compound like this compound, especially when analyzing it in biological matrices.

Methodology: The principle involves the formation of a neutral ion pair between the protonated form of the basic drug and a suitable counter-ion of opposite charge. scispace.comoup.com For the positively charged this compound, an acidic counter-ion, such as a long-chain alkyl sulfonate, can be added to the aqueous sample. This forms a lipophilic ion pair that can be readily extracted into a non-polar organic solvent like dichloromethane (B109758) or hexane. The extracted compound can then be concentrated and analyzed by techniques like HPLC or GC. This method is effective for cleaning up complex samples and concentrating the analyte before instrumental analysis.

Future Research Directions and Translational Perspectives for 2 Phenyl 3 Piperidin 1 Yl Propan 1 Ol Research

Rational Design and Synthesis of Novel, Bioactive Analogues with Enhanced Selectivity

The principles of rational drug design are central to unlocking the potential of the 2-Phenyl-3-piperidin-1-yl-propan-1-ol scaffold. This approach involves the systematic modification of the molecule to enhance its interaction with a biological target while minimizing off-target effects. Future synthetic strategies will likely concentrate on modifying the phenyl and piperidine (B6355638) rings, as these are key components of the pharmacophore that can influence binding affinity and selectivity. mdpi.com

Key strategies for analogue design include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule. This can lead to improved binding interactions with target proteins. For instance, the design of chalcone (B49325) derivatives has shown that lipophilic moieties on an aromatic ring can significantly enhance inhibitory activity against specific targets. mdpi.com

Modification of the Piperidine Ring: The piperidine moiety is a common feature in many bioactive compounds and can be modified to fine-tune the molecule's pharmacokinetic properties. mdpi.comnih.gov Strategies could involve introducing substituents on the ring or replacing it with other heterocyclic systems, a technique known as scaffold hopping, to discover novel chemical series with improved properties.

Stereochemical Control: The core structure contains at least two chiral centers. The synthesis of stereochemically pure enantiomers and diastereomers is crucial, as different stereoisomers often exhibit vastly different biological activities and metabolic profiles. Asymmetric synthesis methods, such as iridium-catalyzed asymmetric hydrogenation or nickel-catalyzed cyclizations, could be employed to achieve high enantioselectivity. mdpi.com

Table 1: Strategies for Rational Analogue Design

| Design Strategy | Objective | Example from Related Compounds | Potential Impact on Target Scaffold |

|---|---|---|---|

| Phenyl Ring Substitution | Modulate electronic properties and lipophilicity for enhanced target binding. | Introduction of dichloro-phenyl groups in pyridyl chalcones increased antitubercular activity. mdpi.com | Improved potency and selectivity for a specific biological target. |

| Scaffold Hopping | Replace the piperidine ring with other heterocycles to explore new chemical space. | Replacing a pyridone ring with a urea (B33335) moiety in the design of FGFR inhibitors. nih.gov | Discovery of novel analogues with different pharmacokinetic profiles. |

| Stereoisomer Separation | Isolate pure enantiomers/diastereomers to identify the most active and safest isomer. | Use of chiral ligands in palladium-catalyzed cyclization to achieve high enantioselectivity. mdpi.com | Enhanced therapeutic index by eliminating less active or inactive isomers. |

| Bioisosteric Replacement | Substitute functional groups with others that have similar physical or chemical properties. | Designing hybrids of 5-phenyl-1,3,4-oxadiazole and piperazine (B1678402) for multi-target ligands in Alzheimer's research. researchgate.net | Optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

Integration of Advanced Computational Modeling for Optimized Molecular Design

Computational chemistry provides powerful tools for accelerating the drug design process. By simulating molecular interactions and predicting properties, researchers can prioritize the synthesis of compounds with the highest likelihood of success. For analogues of this compound, a suite of computational methods can be employed to guide molecular design. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can be used to screen virtual libraries of analogues against known protein structures, helping to identify compounds that are predicted to bind with high affinity. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of newly designed, unsynthesized analogues.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. researchgate.net Computational models can estimate properties like blood-brain barrier penetration and potential for inhibition of key metabolic enzymes, such as Cytochrome P450s, allowing for the early deselection of compounds with unfavorable profiles. researchgate.net

Table 2: Computational Tools in Molecular Design

| Computational Method | Purpose | Application to Analogue Design |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. rsc.org | Prioritize synthesis of analogues with the best-predicted fit in a target's active site. |

| ADMET Analysis | Predict pharmacokinetic and toxicity properties of a molecule. researchgate.net | Filter out designs with predicted poor absorption or potential toxicity early in the process. |

| Density Functional Theory (DFT) | Study the electronic structure and reactivity of molecules. researchgate.net | Optimize the geometry and understand the electronic properties of novel analogues. |

| Virtual Screening | Computationally screen large libraries of compounds against a target. | Identify potential hit compounds from virtual libraries for further investigation. |

Exploration of New Therapeutic Areas and Biological Applications

The piperidine heterocycle is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs targeting a wide range of diseases. mdpi.comnih.gov This suggests that analogues of this compound could be investigated for various therapeutic applications beyond any initially identified activity.

Future research could explore the potential of these analogues in areas such as:

Oncology: Many kinase inhibitors used in cancer therapy contain piperidine or similar heterocyclic moieties. nih.gov Analogues could be screened against panels of cancer cell lines and protein kinases to identify potential anti-cancer agents. rsc.orgnih.gov

Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. The structural features of the lead compound are amenable to modifications that could facilitate CNS penetration. Screening against targets relevant to Alzheimer's or Parkinson's disease could yield new therapeutic leads. researchgate.netmdpi.com

Enzyme Inhibition: The scaffold could serve as a basis for designing inhibitors of various enzymes. For example, derivatives of related structures have been developed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4) for diabetes treatment.

Development of High-Throughput Screening Assays for Analogues

High-Throughput Screening (HTS) is an essential technology for modern drug discovery, enabling the rapid testing of thousands of compounds to identify those with activity against a specific biological target. japsonline.com To efficiently evaluate libraries of this compound analogues, robust and miniaturized HTS assays must be developed.

The development process involves several key considerations:

Assay Format: Assays can be biochemical (using purified proteins) or cell-based (using whole cells). mdpi.com Biochemical assays measure direct interaction with a target, such as enzyme inhibition, while cell-based assays measure a compound's effect in a more complex, physiological environment. mdpi.comresearchgate.net

Detection Technology: The choice of readout technology is critical for a successful HTS campaign. Common methods include fluorescence, luminescence, and absorbance-based measurements, which are well-suited for automation in 384-well or 1536-well plate formats. mdpi.comresearchgate.net

Multiplexing: Advanced HTS approaches allow for the simultaneous measurement of multiple parameters. For example, a multiplexed assay could be developed to screen for inhibitors of several drug-metabolizing enzymes at once, providing early data on selectivity.

Table 3: Comparison of High-Throughput Screening (HTS) Assay Formats

| Assay Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Biochemical Assay | Uses purified target proteins (e.g., enzymes, receptors) to measure direct compound interaction. mdpi.com | Mechanistically clear; simpler to develop and troubleshoot. | Lacks physiological context; does not account for cell permeability or metabolism. |

| Cell-Based Assay | Uses living cells to measure a phenotypic or pathway-specific response. researchgate.net | More physiologically relevant; assesses cell permeability and potential cytotoxicity. | More complex; mechanism of action can be difficult to determine. |

| High-Content Screening (HCS) | An advanced cell-based imaging method that measures spatial and temporal information about targets within cells. japsonline.com | Provides multi-parametric data on cellular events. | Higher cost and complexity; lower throughput than standard HTS. |

Investigation of Metabolic Pathways and Enzymatic Degradation of the Compound

Understanding how a compound is metabolized is fundamental to its development as a therapeutic agent. The metabolic stability and the nature of the metabolites formed can significantly impact a compound's efficacy and duration of action. For this compound and its analogues, research should focus on identifying the primary metabolic pathways.

Key areas of investigation include:

Phase I Metabolism: The propan-1-ol group is a likely site for oxidation by alcohol dehydrogenases, potentially forming an aldehyde or carboxylic acid. hmdb.ca The phenyl and piperidine rings could also undergo hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes.

Phase II Metabolism: The hydroxyl group introduced during Phase I metabolism, or the primary alcohol itself, can be conjugated with molecules like glucuronic acid to increase water solubility and facilitate excretion.

Enzyme Phenotyping: Identifying the specific enzymes responsible for the compound's metabolism (e.g., which CYP isoforms) is crucial for predicting potential drug-drug interactions. Modern approaches utilize multiplexed HTS assays with highly sensitive LC-MS/MS instrumentation to screen for inhibition of various drug-metabolizing enzymes.

A thorough investigation of these metabolic pathways will be essential for optimizing the pharmacokinetic profile of lead candidates derived from the this compound scaffold.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.